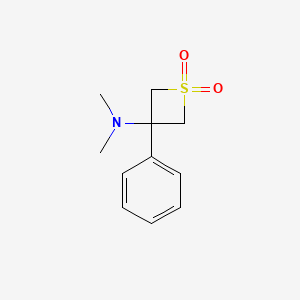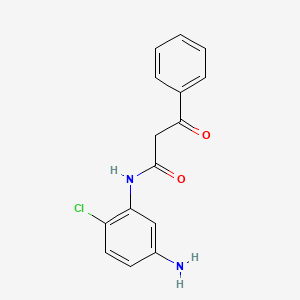
1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide typically involves the reaction of pyridine derivatives with benzene-1,4-dicarboxylic acid or its derivatives. One common synthetic route includes the use of pyridine-2-amine and benzene-1,4-dicarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism by which 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide exerts its effects is largely dependent on its ability to interact with other molecules through hydrogen bonding and coordination with metal ions. These interactions can influence the activity of enzymes, receptors, and other biological targets. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
Comparación Con Compuestos Similares
1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can be compared with other similar compounds such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar structure but with different positions of the pyridine rings and carboxamide groups.
1-N,4-N-Dibenzyl-1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide: This compound includes benzyl groups instead of hydrogen atoms on the nitrogen atoms of the carboxamide groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
216079-42-4 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(24)22-16-6-2-4-12-20-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Clave InChI |
MGPUCIDTPHNZJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)













